molecular formula C22H26N4O4S B12177271 Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12177271
M. Wt: 442.5 g/mol
InChI Key: MNDWGZLXYXRJCX-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a phthalazinone moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phthalazinone moiety through acylation reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phthalazinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and phthalazinone-based molecules. Examples include:

  • 2-Amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
  • 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl derivatives

Uniqueness

Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H26N4O4S/c1-12(2)11-26-20(28)15-9-7-6-8-14(15)16(25-26)10-17(27)23-22-24-18(21(29)30-5)19(31-22)13(3)4/h6-9,12-13H,10-11H2,1-5H3,(H,23,24,27)

InChI Key

MNDWGZLXYXRJCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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